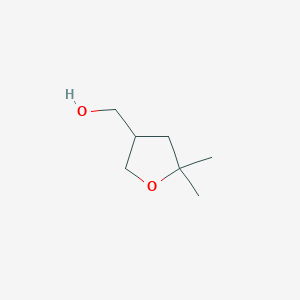
(5,5-Dimethyltetrahydrofuran-3-yl)methanol
Descripción general
Descripción
(5,5-Dimethyltetrahydrofuran-3-yl)methanol, commonly known as DMTHF, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DMTHF is a cyclic ether that is commonly used as a solvent and a reagent in organic chemistry.
Aplicaciones Científicas De Investigación
Reductive Amination
This compound can be used as a precursor in the reductive amination process. The presence of the hydroxymethyl group allows for the introduction of an amino group, leading to the synthesis of various amines. These amines are valuable in the production of pharmaceuticals and agrochemicals .
Hydrogenation Reactions
“(5,5-Dimethyltetrahydrofuran-3-yl)methanol” serves as a starting material for hydrogenation reactions. Through catalytic hydrogenation, it can be converted into saturated alcohols, which are essential intermediates in the synthesis of fragrances, flavors, and polymers .
Hydrodeoxygenation
In the field of green chemistry, hydrodeoxygenation is a critical reaction. This compound, when subjected to hydrodeoxygenation, can yield hydrocarbons that are used as biofuels or in the synthesis of biodegradable plastics .
Synthesis of Furan Derivatives
The tetrahydrofuran moiety in the structure is a versatile building block for the synthesis of furan derivatives. These derivatives have applications ranging from organic electronic materials to pharmaceuticals .
Biomass Valorization
As a derivative of furan, this compound is involved in the valorization of biomass. It can be transformed into value-added chemicals and fuels, contributing to the development of sustainable energy resources .
Catalysis
Silica-supported cobalt-based nanoparticles can be prepared using this compound. These nanoparticles act as catalysts in various organic transformations, including the valorization of biomass-derived feedstocks .
Propiedades
IUPAC Name |
(5,5-dimethyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRALIOWLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278608 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyltetrahydrofuran-3-yl)methanol | |
CAS RN |
22600-85-7 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)




![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)




